molecular formula C17H28N4O2S B6099943 N,N-dimethyl-3-(4-phenyl-1-piperazinyl)-1-piperidinesulfonamide

N,N-dimethyl-3-(4-phenyl-1-piperazinyl)-1-piperidinesulfonamide

Cat. No. B6099943
M. Wt: 352.5 g/mol
InChI Key: WQOQQOQKVKPDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-(4-phenyl-1-piperazinyl)-1-piperidinesulfonamide, commonly known as compound X, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine sulfonamides and has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. The compound has been found to inhibit the activity of phosphodiesterases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. Additionally, compound X has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a critical role in the regulation of inflammation.
Biochemical and Physiological Effects
Compound X has been found to exhibit various biochemical and physiological effects. The compound has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, compound X has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to possess antioxidant activity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound X in lab experiments is its potent therapeutic effects. The compound has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, compound X has been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
However, one of the limitations of using compound X in lab experiments is its relatively low solubility in water. This may limit its bioavailability and efficacy in vivo. Additionally, the exact mechanism of action of compound X is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research and development of compound X. One of the potential areas of research is the optimization of the synthesis method to obtain higher yields and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of compound X and its potential therapeutic applications. The development of novel formulations and delivery systems may also improve the bioavailability and efficacy of compound X in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of compound X in humans.

Synthesis Methods

The synthesis of compound X is a multistep process that involves the reaction of piperidine with piperazine, followed by the addition of phenylsulfonyl chloride and dimethylamine. The final product is obtained after purification and crystallization steps. The synthesis of compound X has been optimized to obtain high yields and purity.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, compound X has been shown to possess antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2S/c1-18(2)24(22,23)21-10-6-9-17(15-21)20-13-11-19(12-14-20)16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOQQOQKVKPDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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